5-(4-methoxy-3-nitrophenyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazole
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Overview
Description
2,3-DIMETHOXY-5-[5-(4-METHOXY-3-NITROPHENYL)-1H-PYRAZOL-4-YL]PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes methoxy and nitro functional groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DIMETHOXY-5-[5-(4-METHOXY-3-NITROPHENYL)-1H-PYRAZOL-4-YL]PHENYL METHYL ETHER typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the pyrazole ring through a cyclization reaction, followed by the introduction of methoxy and nitro groups via electrophilic aromatic substitution reactions. The final step often involves the methylation of the phenolic hydroxyl group to form the methyl ether.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
2,3-DIMETHOXY-5-[5-(4-METHOXY-3-NITROPHENYL)-1H-PYRAZOL-4-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Electrophilic aromatic substitution can occur at positions ortho or para to the existing substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the nitro group can yield amines.
Scientific Research Applications
2,3-DIMETHOXY-5-[5-(4-METHOXY-3-NITROPHENYL)-1H-PYRAZOL-4-YL]PHENYL METHYL ETHER has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,3-DIMETHOXY-5-[5-(4-METHOXY-3-NITROPHENYL)-1H-PYRAZOL-4-YL]PHENYL METHYL ETHER involves its interaction with molecular targets such as enzymes or receptors. The methoxy and nitro groups can participate in hydrogen bonding or electrostatic interactions, while the pyrazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with methoxy and nitro substituents, such as:
- 2,3-DIMETHOXY-5-[5-(4-METHOXY-3-NITROPHENYL)-1H-PYRAZOL-3-YL]PHENYL METHYL ETHER
- 2,3-DIMETHOXY-5-[5-(4-METHOXY-2-NITROPHENYL)-1H-PYRAZOL-4-YL]PHENYL METHYL ETHER
Uniqueness
The uniqueness of 2,3-DIMETHOXY-5-[5-(4-METHOXY-3-NITROPHENYL)-1H-PYRAZOL-4-YL]PHENYL METHYL ETHER lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H19N3O6 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
5-(4-methoxy-3-nitrophenyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazole |
InChI |
InChI=1S/C19H19N3O6/c1-25-15-6-5-11(7-14(15)22(23)24)18-13(10-20-21-18)12-8-16(26-2)19(28-4)17(9-12)27-3/h5-10H,1-4H3,(H,20,21) |
InChI Key |
XCVZYHDFDWWIMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=NN2)C3=CC(=C(C(=C3)OC)OC)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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